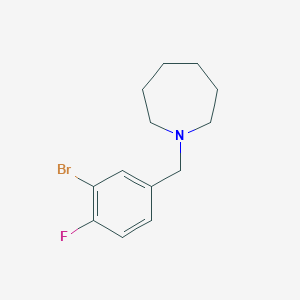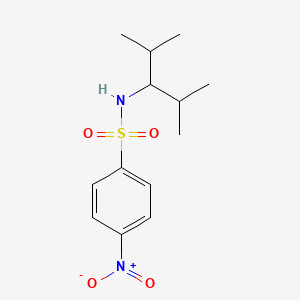
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide, also known as NIPB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. NIPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
作用机制
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which leads to a decrease in the concentration of bicarbonate ions in the body. The decrease in bicarbonate ions has been shown to have a variety of physiological effects, including the regulation of pH and the modulation of ion transport across cell membranes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These effects include the regulation of pH, the modulation of ion transport across cell membranes, and the regulation of blood pressure. N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase.
实验室实验的优点和局限性
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the effects of carbonic anhydrase inhibition at relatively low concentrations of the compound. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
未来方向
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide and its effects on carbonic anhydrase inhibition. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide. Another area of research is the study of the effects of carbonic anhydrase inhibition in different physiological systems, including the central nervous system and the cardiovascular system. Finally, the use of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide as a therapeutic agent for the treatment of diseases such as cancer and inflammation is an area of ongoing research.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and isopropyl isobutyrate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the resulting product is purified through recrystallization. The yield of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide is typically around 50-60%.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is essential for the regulation of acid-base balance in the body. N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has led to its use in studying the effects of carbonic anhydrase inhibition in different systems.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,13-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFSUHGQZICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
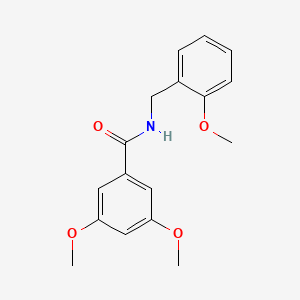
![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
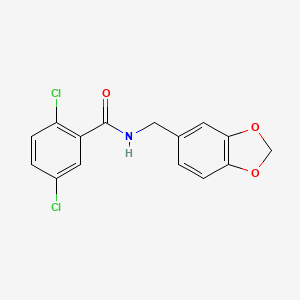
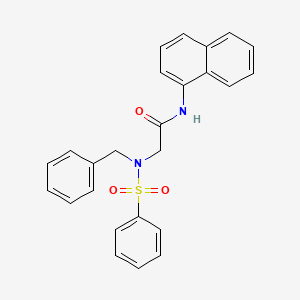
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
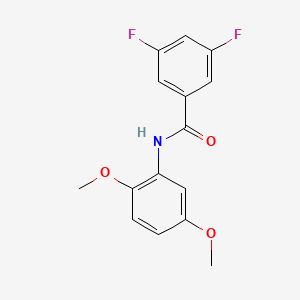
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
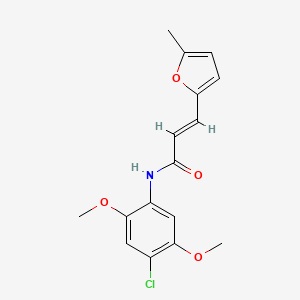
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
